

LML134 Target Engagement and Receptor Occupancy: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

LML134 is a potent and selective histamine H3 receptor (H3R) inverse agonist that was under development for the treatment of excessive sleep disorders, such as shift work disorder.[1][2][3] [4] As a key regulator of histamine release in the central nervous system, the H3R is a critical target for promoting wakefulness. This technical guide provides an in-depth overview of the target engagement and receptor occupancy of **LML134**, summarizing available quantitative data, detailing experimental methodologies, and illustrating key pathways and workflows. A strategic design element of **LML134** is its ability to achieve high receptor occupancy in the brain within a short timeframe, followed by rapid disengagement.[5] This kinetic profile is intended to provide a therapeutic effect of increased wakefulness during the day without causing mechanism-related insomnia the following night.[5]

Quantitative Data Summary

The following tables summarize the key quantitative data related to the in vitro and in vivo pharmacology of **LML134**.

Table 1: In Vitro Pharmacology of LML134



Parameter	Value	Assay Type	Species	Source
Binding Affinity (Ki)	12 nM	Radioligand Binding Assay	Human	[2]
Functional Activity (Ki)	0.3 nM	cAMP Assay	Human	[2]
Selectivity	>30 μM (IC50) for H1, H2, H4 receptors	Radioligand Binding Assays	Human	[5]
Off-Target Selectivity	No significant activity at 56 other targets	Various binding assays	Various	[5]

Table 2: In Vivo Receptor Occupancy and Pharmacokinetics of LML134



Parameter	Value	Species	Method	Source
Brain Receptor Occupancy	High occupancy achieved	Rat	Ex vivo [3H]-N-α- methylhistamine binding assay	[5]
Time to Peak Occupancy	Rapid	Rat	Ex vivo [3H]-N-α- methylhistamine binding assay	[5]
Receptor Dissociation	Fast disengagement	Rat	Ex vivo [3H]-N-α- methylhistamine binding assay	[5]
Peak Plasma Concentration (tmax)	0.5 hours	Rat	Pharmacokinetic analysis	[2]
Terminal Half-life (t1/2)	0.44 hours (intravenous)	Rat	Pharmacokinetic analysis	[2]
Plasma Protein Binding (Fu)	33.6%	Human	In vitro analysis	[2]
Plasma Protein Binding (Fu)	39.0%	Rat	In vitro analysis	[2]

Signaling Pathways and Mechanism of Action

LML134 acts as an inverse agonist at the histamine H3 receptor, which is a presynaptic autoreceptor predominantly expressed in the central nervous system. By blocking the constitutive activity of the H3R, **LML134** disinhibits the synthesis and release of histamine from histaminergic neurons. This leads to increased levels of histamine in the synaptic cleft, which then activates postsynaptic histamine H1 receptors, ultimately promoting wakefulness and arousal.





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Mechanism of action of LML134.

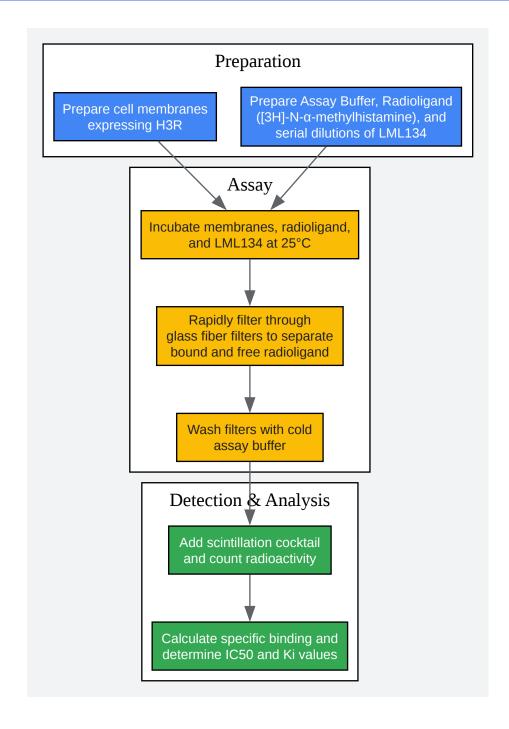
Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

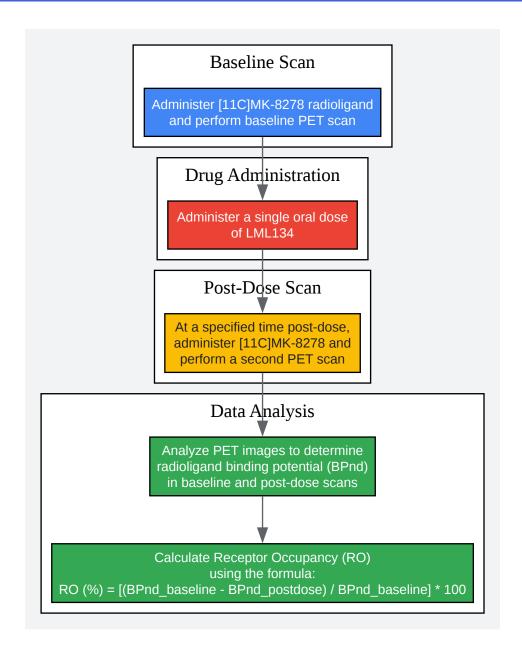
Radioligand Binding Assay for H3 Receptor Affinity

This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of **LML134** for the histamine H3 receptor.









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